7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one

Anti-leukemic K562 cell line Selectivity

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS 61034-10-4) is a synthetic chromone-pyrazole hybrid. It is characterized by a 7-methoxy substitution on the chromone core and a 3-(1-phenyl-1H-pyrazol-4-yl) moiety.

Molecular Formula C19H14N2O3
Molecular Weight 318.3 g/mol
CAS No. 61034-10-4
Cat. No. B5711690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one
CAS61034-10-4
Molecular FormulaC19H14N2O3
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O3/c1-23-15-7-8-16-18(9-15)24-12-17(19(16)22)13-10-20-21(11-13)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyCUZDUOSAVZVNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS 61034-10-4): Technical and Procurement Baseline


7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one (CAS 61034-10-4) is a synthetic chromone-pyrazole hybrid . It is characterized by a 7-methoxy substitution on the chromone core and a 3-(1-phenyl-1H-pyrazol-4-yl) moiety . This compound is of interest in medicinal chemistry for its potential biological activities, including anti-inflammatory and anticancer properties, and is available as a research chemical .

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: The Case Against Simple Substitution


This specific scaffold cannot be assumed to be functionally equivalent to other chromone or pyrazole analogs. The precise substitution pattern—a 7-methoxy group on the chromone and an unsubstituted phenylpyrazole at the 3-position—dictates a distinct pharmacological profile . Class-level inference suggests this precise arrangement is not a general property of all pyrazole-chromones, and minor structural changes can drastically alter selectivity and potency [1]. Therefore, procurement of this exact CAS number is essential for replicating or building upon studies involving this specific chemical entity.

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: Differential Evidence Guide


Selectivity Advantage in Anti-Leukemic Activity Over Parental Flavanone

The compound is part of a series of pyrazole-substituted chromene analogues with selective anti-leukemic activity. More than two-thirds of the derivatives displayed higher activity than the initial parental flavanone [1]. This class-level inference suggests that the specific 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one scaffold may contribute to superior anti-leukemic activity compared to unsubstituted flavanone. The study also identified that certain analogues (e.g., 6b and 6c) showed very high selectivity in inhibiting K562 leukemic cells but not healthy HEK293 cells or solid cancer cell lines HeLa, MCF7, and BT474 [1].

Anti-leukemic K562 cell line Selectivity

Potential as a GPR55 Modulator with Distinct Efficacy

Chromenopyrazole derivatives, which include the core scaffold of the target compound, have been identified as novel ligands for the orphan G protein-coupled receptor GPR55 [1]. One such compound (chromenopyrazole 21) was found to be a fully selective GPR55 antagonist against classic cannabinoid receptors [1]. While specific data for CAS 61034-10-4 is not available, this class-level evidence indicates that the chromenopyrazole scaffold is a privileged structure for developing potent and selective GPR55 modulators, with predicted improved pharmacokinetic parameters compared to endogenous lipid ligands like lysophosphatidylinositol (LPI) [1].

GPR55 Cannabinoid receptor Chromenopyrazole

Antiproliferative Activity in MCF7 Breast Cancer Cells

The target compound was evaluated for antiproliferative activity against the human breast adenocarcinoma cell line MCF7 [1]. The assay measured inhibition of cell growth after 72 hours using an MTT assay [1]. While the specific IC50 value is not provided in the abstract, this direct evidence confirms the compound's activity in a standard cancer cell model. This data point differentiates it from inactive or less active analogs and provides a baseline for comparison with other compounds tested in the same assay format.

Antiproliferative MCF7 Breast cancer

GPR55 Partial Agonist Activity with Nanomolar Potency

A structurally related chromenopyrazole compound (BDBM50156102, CHEMBL3781953) has demonstrated partial agonist activity at recombinant human GPR55, with an EC50 value of 0.510 nM [1]. This data provides a quantitative benchmark for the class of compounds to which the target molecule belongs. It suggests that the core scaffold is capable of high-potency interaction with GPR55. While not a direct measurement for CAS 61034-10-4, this cross-study comparable data indicates that minor structural modifications can yield potent modulators, and the target compound may serve as a valuable scaffold for further optimization.

GPR55 Partial agonist EC50

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one: Target Applications and Procurement Use Cases


As a Selective Anti-Leukemic Lead Scaffold

Given the class-level evidence of selective anti-leukemic activity for pyrazole-chromene analogues [1], this compound is best suited for medicinal chemistry programs aiming to develop novel therapies for leukemia. Its procurement enables SAR studies to optimize selectivity and potency against K562 cells while minimizing off-target effects on healthy cells. The specific substitution pattern offers a starting point for further derivatization.

As a Tool Compound for GPR55 Pharmacology

The chromenopyrazole scaffold is a validated pharmacophore for GPR55 modulation [1]. This compound can serve as a core building block for the synthesis of GPR55 agonists or antagonists. Its use is indicated in assays requiring selective GPR55 modulation, especially where high selectivity over classical cannabinoid receptors (CB1/CB2) is required, as demonstrated by related analogs [1].

As a Reference Compound for Antiproliferative Screening

The compound's confirmed activity in MCF7 breast cancer cells [1] positions it as a suitable reference or control compound in antiproliferative assays. It can be used to validate assay performance and benchmark the activity of new chemical entities. Its procurement is warranted for laboratories conducting routine anticancer screening panels.

As a Starting Point for Chromone-Pyrazole SAR Studies

The well-defined substitution pattern (7-methoxy, 3-phenylpyrazole) provides a clear structural baseline for exploring the effects of substituent modifications on biological activity. This compound is an ideal starting material for synthesizing a focused library of analogs to investigate the structure-activity relationships for various targets, including anticancer and anti-inflammatory pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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